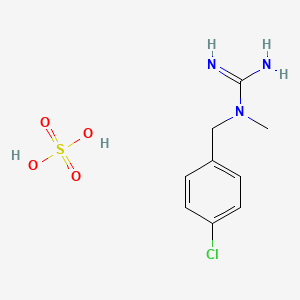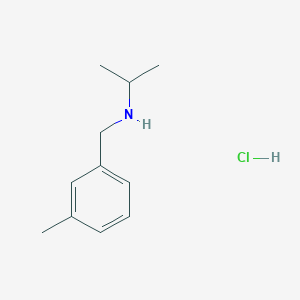
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride
Vue d'ensemble
Description
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride, also known as AM-694, is a synthetic cannabinoid that has been studied for its potential medicinal properties. It is a member of the indole class of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and CP-47,497.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride is involved in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research. The compound serves as an intermediate in the synthesis of various derivatives with potential biological activities. For instance, indole derivatives have been synthesized, showing significant antimicrobial activities. These derivatives were obtained through reactions involving chloroacetyl chloride and diamine, indicating the versatility of the core compound in synthesizing biologically active molecules (Letters in Applied NanoBioScience, 2020).
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial and antifungal potential of indole derivatives synthesized using 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride. These compounds have been tested against various pathogens, including Aspergillus niger and Candida albicans, showing significant activity. This highlights the compound's role in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Letters in Applied NanoBioScience, 2020).
Chemical Characterization and Structural Analysis
The chemical characterization and structural elucidation of compounds derived from 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride are crucial for understanding their biological activities. Techniques such as IR, NMR, and mass spectroscopy have been employed to determine the structure and confirm the synthesis of these compounds, providing a foundation for further biological studies and pharmaceutical applications (International Journal of ChemTech Research, 2020).
Propriétés
IUPAC Name |
1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXRJQZLFSTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



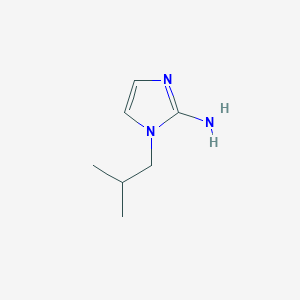
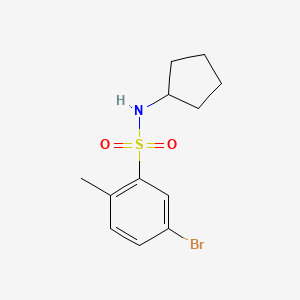
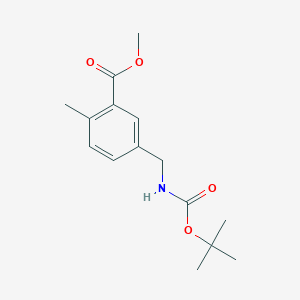
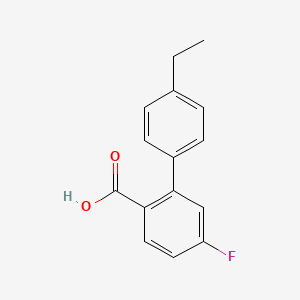
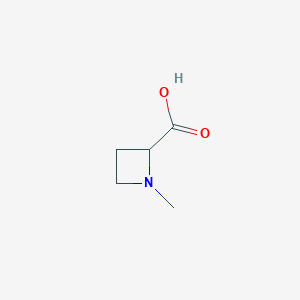
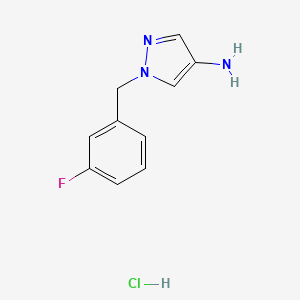

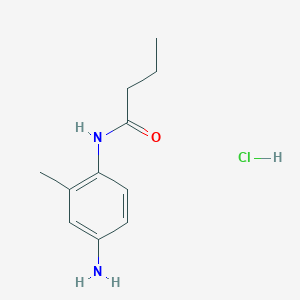
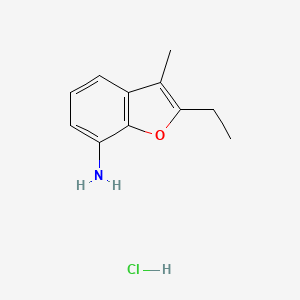

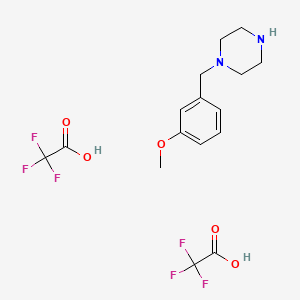
![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)
